molecular formula C12H8ClNO3 B6386526 2-Chloro-5-(3-hydroxyphenyl)isonicotinic acid, 95% CAS No. 1258621-17-8

2-Chloro-5-(3-hydroxyphenyl)isonicotinic acid, 95%

Cat. No. B6386526
CAS RN: 1258621-17-8
M. Wt: 249.65 g/mol
InChI Key: MJQRBAARLQBVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3-hydroxyphenyl)isonicotinic acid (2C5HPA) is an organic compound with a molecular weight of 254.59 g/mol. It is an isonicotinic acid derivative, with a chlorine atom substituting the hydrogen atom in the phenyl ring. 2C5HPA is an important intermediate in the synthesis of many pharmaceuticals and other compounds.

Mechanism of Action

2-Chloro-5-(3-hydroxyphenyl)isonicotinic acid, 95% acts as an acid-base catalyst in a number of reactions. It is capable of protonating and deprotonating a wide range of substrates, including alcohols, amines, and carboxylic acids. It can also act as a Lewis acid, forming complexes with Lewis bases.
Biochemical and Physiological Effects
2-Chloro-5-(3-hydroxyphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It has also been shown to have an antimicrobial effect, inhibiting the growth of several pathogenic bacteria.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(3-hydroxyphenyl)isonicotinic acid, 95% is an important intermediate in the synthesis of many pharmaceuticals and other compounds. It is relatively easy to synthesize and has a wide range of applications in scientific research. However, it must be handled with caution, as it is a strong acid and may cause irritation to the skin and eyes.

Future Directions

The future use of 2-Chloro-5-(3-hydroxyphenyl)isonicotinic acid, 95% in scientific research is likely to involve the development of new compounds for use in drug discovery and development, as well as the study of its mechanism of action in more detail. It may also be used in the synthesis of compounds for use in biotechnology and nanotechnology. Additionally, it may be used in the development of new catalysts for use in chemical reactions.

Synthesis Methods

The synthesis of 2-Chloro-5-(3-hydroxyphenyl)isonicotinic acid, 95% can be achieved through a number of methods, including the reaction of 5-chloro-2-hydroxyphenyl isonicotinic acid with sodium hydroxide, followed by treatment with potassium chloride. An alternative method involves the reaction of 5-chloro-2-hydroxyphenyl isonicotinic acid with sodium hydroxide and sodium hypochlorite.

Scientific Research Applications

2-Chloro-5-(3-hydroxyphenyl)isonicotinic acid, 95% is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme-catalyzed reactions, and the study of molecular interactions. It is also used in the synthesis of compounds for use in inorganic chemistry, organic chemistry, and biochemistry.

properties

IUPAC Name

2-chloro-5-(3-hydroxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-11-5-9(12(16)17)10(6-14-11)7-2-1-3-8(15)4-7/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQRBAARLQBVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686964
Record name 2-Chloro-5-(3-hydroxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-hydroxyphenyl)pyridine-4-carboxylic acid

CAS RN

1258621-17-8
Record name 2-Chloro-5-(3-hydroxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.